molecular formula C16H22BNO2 B1456978 2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile CAS No. 1160502-10-2

2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile

Cat. No.: B1456978
CAS No.: 1160502-10-2
M. Wt: 271.2 g/mol
InChI Key: KRZVGACTXWZULF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO2/c1-14(2,11-18)12-8-7-9-13(10-12)17-19-15(3,4)16(5,6)20-17/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZVGACTXWZULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728514
Record name 2-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160502-10-2
Record name 2-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation of 2-(3-Bromophenyl)-2-methylpropanenitrile

Overview:
The most established and documented method for synthesizing 2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile involves the palladium-catalyzed borylation of the corresponding aryl bromide, 2-(3-bromophenyl)-2-methylpropanenitrile, using bis(pinacolato)diboron as the boron source.

Reaction Scheme:
2-(3-bromophenyl)-2-methylpropanenitrile + bis(pinacolato)diboron → this compound

Key Reagents and Conditions:

Reagent/Condition Amount/Details
2-(3-bromophenyl)-2-methylpropanenitrile 6.33 g (28.25 mmol)
Bis(pinacolato)diboron 8.61 g (33.90 mmol)
Potassium acetate 8.32 g (84.80 mmol)
Catalyst: 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride complex (Pd(dppf)Cl2·CH2Cl2) 692 mg (0.85 mmol)
Solvent: 1,2-dimethoxyethane (ethylene glycol dimethyl ether) 120 mL
Temperature 100 °C
Reaction time 0.5 hours
Yield 83%

Procedure:

  • A suspension of the aryl bromide, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst in 1,2-dimethoxyethane is heated to 100 °C under stirring for 30 minutes.
  • The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
  • After completion, the product is isolated by standard work-up and purification techniques, typically chromatography.

Notes:

  • Potassium acetate acts as a base to facilitate the transmetallation step.
  • The use of Pd(dppf)Cl2 as catalyst provides high activity and selectivity.
  • The reaction time is relatively short (30 minutes), indicating efficient catalysis.
  • The reaction is typically performed under inert atmosphere to prevent catalyst degradation.

Reference:
This method is reported on ChemicalBook with detailed reaction parameters and supplier data, confirming the reproducibility and availability of reagents.

Reference:
GlpBio provides detailed stock solution preparation and formulation guidance.

Summary Table of Preparation Method

Step Description
Starting Material 2-(3-bromophenyl)-2-methylpropanenitrile
Boron Source Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2·CH2Cl2
Base Potassium acetate
Solvent 1,2-Dimethoxyethane (ethylene glycol dimethyl ether)
Temperature 100 °C
Reaction Time 0.5 hours
Yield 83%
Key Notes Inert atmosphere recommended; short reaction time; efficient Pd-catalyzed borylation

Research Findings and Analysis

  • The palladium-catalyzed borylation method is a robust and widely accepted approach for preparing aryl boronate esters, including this compound.
  • The high yield (83%) and short reaction time demonstrate the efficiency of the catalytic system and reaction conditions.
  • The choice of potassium acetate as a base is critical for promoting transmetallation without causing side reactions.
  • The use of bis(pinacolato)diboron provides a stable and reactive boron source, yielding the pinacol boronate ester moiety, which is valuable for further cross-coupling reactions.
  • The procedure is scalable and uses commercially available reagents and catalysts, facilitating adoption in research and industrial settings.

Additional Notes

  • No alternative preparation methods such as direct borylation of other functional groups or metal-free borylation were found in the reviewed sources.
  • Patent databases (WIPO PATENTSCOPE) list patents related to this compound, indicating its importance in synthetic chemistry and potential proprietary methods, but detailed preparation methods align with the palladium-catalyzed borylation described.
  • Stability and handling information support the practical use of the compound in research applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Hydrolysis: The boronic ester can be hydrolyzed to yield the free boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), water.

Major Products

    Phenylboronic Acids: Formed through hydrolysis.

    Phenols: Formed through oxidation.

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Scientific Research Applications

2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is utilized in various scientific research applications:

    Organic Synthesis: As a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: In the development of organic electronic materials and polymers.

    Biological Studies: As a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile
  • Molecular Formula: C₁₆H₂₂BNO₂
  • Molecular Weight : 271.16 g/mol
  • CAS No.: 1160502-10-2 (3-substituted isomer)
  • Storage : Requires storage under inert atmosphere at 2–8°C to prevent boronate ester hydrolysis .

Structural Features :

  • Contains a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhancing stability for Suzuki-Miyaura cross-coupling reactions.

Comparison with Similar Compounds

Positional Isomers

4-Substituted Isomer :

  • Name : 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile
  • CAS No.: 1082066-30-5
  • Key Differences :
    • The boronate group is at the para position, reducing steric hindrance compared to the meta-substituted analog.
    • Higher melting point and stability reported for the para isomer due to symmetrical substitution .

Functional Group Variants

Nitrile vs. Alcohol Derivatives :

  • Example : 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol (CAS 917397-93-4)
    • Replaces the nitrile group with a hydroxyl group.
    • Lower reactivity in cross-coupling due to reduced electron-withdrawing effects.
    • Higher solubility in polar solvents .

Benzonitrile Analogs :

  • Example : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1398331-98-0)
    • Direct attachment of nitrile to the phenyl ring.
    • Smaller steric profile increases reactivity in coupling reactions but may reduce selectivity .

Heterocyclic Derivatives

Pyrazole-Containing Analogs :

  • Example : 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile (CAS 2095779-29-4)
    • Incorporates a pyrazole ring, enabling coordination to transition metals.
    • Used in medicinal chemistry for targeted drug design .

Quinoline Derivatives:

  • Example: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Extended aromatic system enhances π-π stacking interactions. Applied in optoelectronic materials .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Position Functional Group Key Applications Reference
This compound C₁₆H₂₂BNO₂ 271.16 meta Nitrile Cross-coupling intermediates
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile C₁₆H₂₂BNO₂ 271.16 para Nitrile High-stability intermediates
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₂H₁₄BNO₂ 227.06 meta Benzonitrile OLED materials
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol C₁₅H₂₃BO₃ 274.16 meta Alcohol Solubility-enhanced synthons

Research Findings and Trends

Reactivity in Cross-Coupling :

  • The meta-substituted nitrile derivative exhibits slower reaction kinetics in Suzuki-Miyaura couplings compared to para isomers due to steric hindrance .
  • Nitrile groups enhance stability against protodeboronation compared to alcohol derivatives .

Material Science Applications :

  • Benzonitrile analogs are prioritized in OLED research for their electron-withdrawing properties and luminescence .

Medicinal Chemistry :

  • Pyrazole-containing boronate esters show improved bioavailability and target binding in antiplasmodial agents .

Synthetic Challenges :

  • Steric bulk in 2-methylpropanenitrile derivatives necessitates optimized catalysts (e.g., Pd(dppf)Cl₂) for efficient coupling .

Biological Activity

The compound 2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile , often referred to as a boron-containing compound, has garnered attention due to its potential biological activities. This article reviews its biological activity through various studies and findings, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is C16H24BNO4C_{16}H_{24}BNO_4 with a molecular weight of 337.24 g/mol. The presence of the boron atom in the structure is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boron-containing compounds. For instance, derivatives similar to the compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus.

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
    • Staphylococcus aureus: MIC = 4–8 μg/mL
    • Mycobacterium abscessus: MIC = 0.5–1.0 μg/mL against resistant strains .

Cytotoxicity and Pharmacokinetics

The cytotoxic effects of boron-containing compounds have been evaluated in various cancer cell lines. For example, a related compound demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells.

  • Pharmacokinetic Properties :
    • C_max : 592 ± 62 mg/mL
    • Half-life (t1/2) : 26.2 ± 0.9 h
    • Clearance (CL) : 1.5 ± 0.3 L/h/kg after intravenous administration .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several boron-containing compounds against resistant bacterial strains. The results indicated that compounds with similar structural motifs to the one discussed exhibited promising antibacterial activity.

Compound Target Bacteria MIC (μg/mL)
Compound AMRSA0.25–1
Compound BM. tuberculosis<1
Compound CE. faecalis1

Study 2: Anticancer Properties

Another study focused on the anticancer properties of boron-containing compounds. The results showed that these compounds could inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)0.6
HeLa (Cervical Cancer)0.8
A549 (Lung Cancer)1.5

Q & A

Q. What is the primary application of this compound in organic synthesis?

The compound’s boronic ester moiety makes it a key reagent in Suzuki-Miyaura cross-coupling reactions , enabling the synthesis of biaryls and complex aromatic systems. The boronate group reacts with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃), forming carbon-carbon bonds critical for constructing pharmaceuticals or materials .

Q. How can researchers confirm the structural identity of this compound?

Standard characterization methods include ¹H/¹³C NMR to verify the boronic ester’s presence (e.g., a singlet at ~1.3 ppm for pinacol methyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For crystalline samples, X-ray diffraction using programs like SHELXL can resolve structural ambiguities .

Q. What safety protocols are essential when handling this compound?

Use gloves, protective eyewear, and fume hoods due to potential sensitivity to moisture and irritancy. Waste should be segregated and disposed via certified hazardous waste services, as improper handling may release toxic boron derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the boronate group in meta-substituted aryl systems?

Meta-selective borylation requires directing groups (e.g., acetamide) or anionic ligands (e.g., biphenyldiylphosphine) to guide palladium catalysts. For example, Miyaura borylation of 3-substituted aryl halides with pinacolborane in THF at 80°C achieves >80% yield with Pd(dppf)Cl₂ as the catalyst .

Q. What strategies address low yields due to steric hindrance during cross-coupling?

Steric hindrance from the cyano and methyl groups can be mitigated by:

  • Using bulky ligands (e.g., SPhos) to enhance catalytic activity.
  • Increasing reaction temperature (e.g., 100°C in dioxane/water) to overcome kinetic barriers.
  • Employing microwave-assisted synthesis for accelerated coupling .

Q. How can regioselectivity challenges in borylation reactions be resolved?

Computational modeling (DFT) can predict favorable transition states for borylation. Experimentally, substrate pre-functionalization (e.g., installing a transient directing group) or flow chemistry can enhance selectivity. For example, Ir-catalyzed C–H borylation with 4,4′-di-tert-butyl-2,2′-bipyridine ligands improves meta-selectivity .

Q. What analytical techniques differentiate positional isomers of similar boronic esters?

2D NMR (COSY, NOESY) identifies coupling patterns between the boronate and adjacent substituents. X-ray crystallography (via SHELXL) resolves spatial arrangements, while HPLC-MS with chiral columns separates enantiomers when stereocenters are present .

Q. How does the compound’s stability under varying pH and temperature affect storage?

Boronic esters hydrolyze in aqueous acidic/basic conditions. Store at 0–6°C under inert gas (argon) to prevent degradation. Stability assays (TGA/DSC) reveal decomposition thresholds (e.g., >120°C), guiding reaction design .

Q. What mechanistic insights explain contradictory reactivity in solvent systems?

Kinetic studies (e.g., variable-temperature NMR) can distinguish thermodynamic vs. kinetic control . For instance, polar aprotic solvents (DMF) favor oxidative addition in Suzuki coupling, while protic solvents (ethanol) may promote protodeboronation .

Q. How is this compound utilized in medicinal chemistry for drug candidate synthesis?

As a pharmacophore intermediate , it enables late-stage diversification via cross-coupling. For example, coupling with pyridyl halides generates kinase inhibitors, while conjugation to fluorophores aids bioimaging. Recent work highlights its role in antiplasmodial imidazopyridazines .

Methodological Considerations

  • Contradictory Purity Data : Suppliers often omit analytical data (e.g., ). Validate purity via HPLC with UV/ELSD detection and cross-reference with independent synthesis .
  • Alternative Boron Reagents : Compare reactivity with trifluoroborate salts (higher stability) or MIDA boronates (slow-release properties) for tailored applications .
  • Crystallography Challenges : If single crystals are elusive, use powder XRD or electron diffraction paired with SHELXL refinement for structural confirmation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile

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